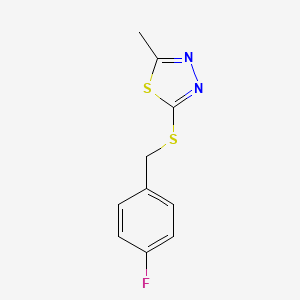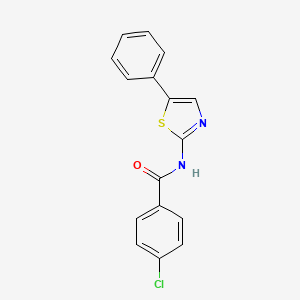![molecular formula C16H24N2O2S B5303071 N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide](/img/structure/B5303071.png)
N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide is a chemical compound that features a morpholine ring, a phenylsulfanyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide typically involves the reaction of morpholine with a suitable propyl halide to form the morpholinylpropyl intermediate. This intermediate is then reacted with a phenylsulfanyl compound under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-yl)propanamide: Similar structure but lacks the phenylsulfanyl group.
N-(3-morpholin-4-yl-propyl)-3-trifluoromethyl-benzamide: Contains a trifluoromethyl group instead of the phenylsulfanyl group.
4-morpholin-4-yl-piperidine-1-carboxylic acid: Different backbone but contains the morpholine ring.
Uniqueness
N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide is unique due to the presence of both the morpholine ring and the phenylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-14(21-15-6-3-2-4-7-15)16(19)17-8-5-9-18-10-12-20-13-11-18/h2-4,6-7,14H,5,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBJPIOWKSCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea](/img/structure/B5303041.png)


![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate](/img/structure/B5303052.png)
![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)
